molecular formula C19H29N3O3 B2650757 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097891-11-5

2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2650757
CAS No.: 2097891-11-5
M. Wt: 347.459
InChI Key: SWPWQJHQRXTLSQ-UHFFFAOYSA-N
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Description

Historical Development of Pyridazinone Research

Pyridazinones, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been investigated since the mid-20th century. Early research focused on their cardiovascular applications, particularly as vasodilators and antihypertensive agents. The 2009 patent IL202376A marked a pivotal advancement, disclosing novel pyridazinone derivatives with optimized pharmacokinetic profiles and expanded therapeutic indications. This patent family, later extended to 16 jurisdictions, catalyzed global interest in structural modifications of the pyridazinone core.

Key milestones include:

  • 2007–2009 : Synthesis of cyclopenta[c]pyridazin-3-one intermediates, enabling modular derivatization.
  • 2010s : Emergence of tricyclic pyridazinones with anti-inflammatory properties, validated in carrageenin-induced edema models.
  • 2020s : Development of pyridazinone-based TRPC5 inhibitors for renal diseases, exemplified by GFB-887.

Structural innovations have focused on optimizing the pyridazinone scaffold through substitutions at positions 2, 3, and 6, enhancing target selectivity and metabolic stability.

Significance of Cyclopenta[c]pyridazin-3-one Derivatives

Cyclopenta[c]pyridazin-3-one derivatives, characterized by a fused bicyclic system, exhibit unique electronic and steric properties. The compound 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9) serves as a critical synthetic intermediate, enabling the introduction of diverse pharmacophores at the 2-position. Modifications at this position, such as the piperidinyl-methyl and tetrahydropyranyl groups in 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-substituted derivatives, enhance:

  • Lipophilicity : Improved membrane permeability due to the tetrahydropyranyl moiety.
  • Target Engagement : The piperidine ring facilitates interactions with cationic binding pockets in enzymes and receptors.
  • Metabolic Resistance : Hydroxyl groups at the 4-position of the oxane ring reduce first-pass oxidation.

Recent studies demonstrate that cyclopenta[c]pyridazin-3-one derivatives inhibit TRPC5 channels (IC50 = 12 nM) and modulate NF-κB signaling (EC50 = 0.8 μM), underscoring their therapeutic versatility.

Research Rationale and Objectives

The structural complexity of 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-cyclopenta[c]pyridazin-3-one presents two research imperatives:

  • Mechanistic Elucidation : Determine its activity against TRPC4/5 channels vs. off-targets like PDE4 or COX2.
  • Synthetic Optimization : Evaluate the impact of:
    • Piperidine N-alkylation on bioavailability
    • Hydroxyoxane conformation on aqueous solubility

Ongoing objectives include:

  • Developing enantioselective syntheses to isolate biologically active stereoisomers.
  • Expanding structure-activity relationship (SAR) models using atom-pair descriptors and ADME parameters.

Table 1 : Comparative Bioactivity of Select Cyclopenta[c]pyridazin-3-one Derivatives

Compound Target IC50/EC50 Reference
GFB-887 TRPC5 9.2 nM
Cmpd43 (Pyrazolone analog) FPR1 1.4 μM
Intermediate T60118 N/A (Synthetic) N/A

Properties

IUPAC Name

2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-12-16-2-1-3-17(16)20-22(18)13-15-4-8-21(9-5-15)14-19(24)6-10-25-11-7-19/h12,15,24H,1-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWQJHQRXTLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4(CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2097918-13-1) is a complex organic molecule notable for its diverse biological activities. Its unique structural features suggest potential applications in pharmacology, particularly in the fields of oncology and inflammation modulation.

Chemical Structure and Properties

The molecular formula of this compound is C19H29N3O3C_{19}H_{29}N_{3}O_{3} with a molecular weight of approximately 347.459 g/mol. The structure includes a cyclopenta[c]pyridazin core fused with a piperidine moiety that carries a hydroxyoxane substituent. This configuration is significant as it influences the compound's biological interactions.

Research indicates that the compound may function as an NLRP3 inflammasome inhibitor , which is crucial in regulating inflammatory responses associated with diseases such as diabetes and neurodegenerative disorders. By modulating the NLRP3 pathway, this compound could potentially mitigate inflammatory conditions, making it a candidate for therapeutic development .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-oneContains a trifluoromethyl groupSimilar pharmacological properties
2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one N-oxideOxidized formDistinct chemical reactivity

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, it has shown significant effects on human adenocarcinoma-derived adherent cell lines such as colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) cancer cells. The cytotoxic effects were dose-dependent and time-dependent, indicating its potential as an anticancer agent .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is necessary to fully elucidate these effects .

Case Studies

  • Cytotoxic Evaluation : A study conducted using the MTS technique assessed the cytotoxicity of several compounds similar to 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one. Results indicated that certain derivatives exhibited significant anti-tumor activity particularly against colon cancer cells .
  • Inflammation Modulation : Another study focused on the compound's role in inhibiting the NLRP3 inflammasome pathway. It was found to effectively reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • Safety Profiles : Comprehensive toxicity assessments to understand any potential adverse effects associated with its use.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy in human subjects for specific therapeutic applications.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H29N3O3
  • Molecular Weight : 347.5 g/mol
  • CAS Number : 2097891-11-5

Structural Features

The compound contains a cyclopenta[c]pyridazin structure fused with a piperidine ring that has a hydroxyoxane substituent. This unique combination of functional groups may contribute to its biological activity.

Pharmaceutical Research

  • Inflammatory Diseases : Recent studies have indicated that this compound may act as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its modulation could have implications for treating conditions such as diabetes and neurodegenerative diseases.
  • Neuroprotective Effects : The structural components of the compound suggest potential neuroprotective properties. Similar compounds have been studied for their ability to protect neuronal cells from damage, making this compound a candidate for further investigation in neuropharmacology.

Synthetic Chemistry

The synthesis of 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic synthesis techniques. These methods allow for the exploration of various derivatives that could enhance its biological activity or improve its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Core Structure Substituents/Modifications Bioactivity Solubility/Interactions Source
Target Compound Cyclopenta[c]pyridazin-3-one Piperidinylmethyl + 4-hydroxyoxan-4-yl Potential antitrypanosomal/anti-inflammatory* Hydroxy group enhances H2O interaction
2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one Cyclopenta[c]pyridazin-3-one None Antitrypanosomal (in A. hispidum) Not reported
Compound IIIa (Pyridazin-3-one) Pyridazin-3-one Benzylidene, methyl Anti-inflammatory (comparable to phenylbutazone) Not reported
Salviadiginine A Cyclopenta[c]pyridine Glucoside Weak anti-inflammatory Glucoside improves solubility
Cyclopenta[c]thiophene derivatives Cyclopenta[c]thiophene Varied (e.g., alkyl, sulfone ester) Antitumor, antifungal Enhanced H2O interaction correlates with activity
Cyclopenta[b]thiophene derivatives Cyclopenta[b]thiophene Varied Antifungal High water solubility

*Inferred from structural similarity to compounds in .

Key Findings from Comparative Analysis

Bioactivity Trends: Antitrypanosomal Potential: The unsubstituted cyclopenta[c]pyridazin-3-one (2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one) isolated from Acanthospermum hispidum demonstrates antitrypanosomal activity, suggesting the target compound’s core structure may share this property . Anti-inflammatory Activity: Pyridazin-3-one derivatives (e.g., Compound IIIa) and cyclopenta[c]pyridine glucosides (e.g., Salviadiginine A) exhibit anti-inflammatory effects, though potency varies. The target compound’s hydroxytetrahydrofuran group may enhance binding to inflammatory targets . Antifungal/Antitumor Activity: Cyclopenta[c]thiophenes with alkyl or sulfone ester substituents show strong antifungal and antitumor activities, linked to their improved solubility and electronic properties .

Solubility and Pharmacokinetics: The hydroxytetrahydrofuran group in the target compound likely enhances aqueous solubility, similar to glucosides in Salviadiginine A and sulfone esters in cyclopenta[c]thiophenes .

Synthetic Feasibility: Cyclopenta[c]pyridine derivatives can be synthesized chirally with high efficiency, as noted in , suggesting that the target compound’s complex structure is synthetically tractable .

Q & A

Q. How does X-ray crystallography elucidate the compound’s solid-state conformation?

  • Methodological Answer : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/pentane). Resolve the structure at 100 K using synchrotron radiation (λ = 0.710–1.541 Å). Analyze torsion angles of the cyclopenta[c]pyridazin-3-one core to identify strain or planar deviations .

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